Telapristone acetate
Übersicht
Beschreibung
Telapristone acetate is a synthetic, steroidal selective progesterone receptor modulator. It is under development for the treatment of breast cancer, endometriosis, and uterine fibroids . This compound is related to mifepristone and has some antiglucocorticoid activity .
Vorbereitungsmethoden
The synthesis of telapristone acetate involves several steps, starting from the appropriate steroidal precursorsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods are likely to involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield.
Analyse Chemischer Reaktionen
Telapristonacetat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die in der Verbindung vorhandenen funktionellen Gruppen modifizieren.
Reduktion: Diese Reaktion kann Ketongruppen zu Alkoholen reduzieren.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen, wie z. B. Halogenierung oder Alkylierung.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Halogenierungsmittel wie Brom. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Telapristonacetat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von selektiven Progesteronrezeptor-Modulatoren zu untersuchen.
Biologie: Es wird verwendet, um die Rolle von Progesteronrezeptoren in verschiedenen biologischen Prozessen zu untersuchen.
Medizin: Es wird zur Behandlung von Brustkrebs, Endometriose und Uterusmyomen entwickelt.
5. Wirkmechanismus
Telapristonacetat entfaltet seine Wirkungen durch selektive Blockierung des Progesteronrezeptors. Diese Wirkung vermeidet die Nebenwirkungen, die mit der Induktion eines niedrigen Östrogenspiegels, eines menopausalen Zustands bei Frauen, verbunden sind . Die Verbindung beeinflusst auch die Rekrutierung von Koregulatoren an den Progesteronrezeptor und reguliert so die Expression von Zielgenen und die damit verbundenen zellulären Reaktionen .
Wirkmechanismus
Telapristone acetate exerts its effects by selectively blocking the progesterone receptor. This action avoids the adverse effects associated with the induction of a low estrogen, menopausal-like state in women . The compound also affects the recruitment of coregulators to the progesterone receptor, thereby regulating target gene expression and associated cellular responses .
Vergleich Mit ähnlichen Verbindungen
Telapristonacetat ist unter den selektiven Progesteronrezeptor-Modulatoren aufgrund seiner spezifischen molekularen Struktur und seines Aktivitätsprofils einzigartig. Ähnliche Verbindungen sind:
Mifepriston: Ein weiterer selektiver Progesteronrezeptor-Modulator mit Antiglukokortikoid-Aktivität.
Aglepriston: Ein selektiver Progesteronrezeptor-Modulator, der in der Veterinärmedizin verwendet wird.
Lilopriston: Eine Verbindung mit ähnlicher Aktivität, aber unterschiedlicher molekularer Struktur.
Onapriston: Ein weiterer selektiver Progesteronrezeptor-Modulator, der für ähnliche Indikationen untersucht wird.
Toripriston: Eine Verbindung mit ähnlicher Aktivität, aber unterschiedlicher molekularer Struktur.
Telapristonacetat zeichnet sich durch seine potente Antiprogestinaktivität und Selektivität für den Progesteronrezeptor aus, wodurch Off-Target-Effekte auf andere Kernrezeptoren reduziert werden .
Biologische Aktivität
Telapristone acetate (TPA), also known as CDB-4124, is a selective progesterone receptor modulator (SPRM) that has garnered interest for its potential therapeutic applications, particularly in breast cancer and uterine conditions. This article explores the biological activity of TPA, focusing on its mechanisms of action, clinical efficacy, and research findings.
TPA functions primarily as an antagonist of the progesterone receptor (PR), which plays a crucial role in various reproductive and oncogenic processes. Research indicates that TPA reduces PR recruitment to chromatin, thereby inhibiting the transcriptional activity of PR target genes involved in cell proliferation and survival.
Key Findings:
- Chromatin Interaction : TPA decreases PR binding to chromatin significantly. In studies using T47D breast cancer cells, it was found that TPA treatment led to a reduction in PR occupancy at known regulatory regions, suggesting a mechanism by which TPA exerts its antiproliferative effects .
- Coregulator Recruitment : The addition of TPA alters the recruitment of coregulators to the PR complex. Notably, proteins such as TRPS1 are recruited in the presence of TPA, which further modulates gene expression associated with cell proliferation .
Clinical Efficacy
The clinical efficacy of this compound has been evaluated in several studies, particularly focusing on its effects on breast cancer and uterine fibroids.
Case Studies and Trials:
- Breast Cancer : A randomized placebo-controlled trial involving 61 women with early-stage breast cancer demonstrated that those treated with TPA showed a significant reduction in the Ki67 labeling index (a marker of cell proliferation). The mean Ki67 declined by 5.5% in the TPA group compared to a 4.2% decline in the placebo group (P = 0.003) .
- Uterine Fibroids : TPA has also been investigated for its effects on uterine leiomyomas (fibroids). It was found to reduce bleeding and shrink fibroid volume effectively, showcasing its potential as a treatment option for women suffering from symptomatic fibroids .
Data Summary
The following table summarizes key findings from clinical studies evaluating the biological activity of this compound:
Eigenschaften
IUPAC Name |
[(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-(2-methoxyacetyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39NO5/c1-19(33)37-31(28(35)18-36-5)15-14-27-25-12-8-21-16-23(34)11-13-24(21)29(25)26(17-30(27,31)2)20-6-9-22(10-7-20)32(3)4/h6-7,9-10,16,25-27H,8,11-15,17-18H2,1-5H3/t25-,26+,27-,30-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBGZFRPTRKSBB-MJBQOYBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)C(=O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)C(=O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173587 | |
Record name | Telapristone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Proellex selectively blocks the progesterone receptor thus avoiding the adverse effects of GnRH agonists associated with the induction of a low estrogen, menopausal-like state in women. | |
Record name | Telapristone acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05253 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
198414-31-2 | |
Record name | Telapristone acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198414-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Telapristone acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198414312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Telapristone acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05253 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Telapristone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TELAPRISTONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K9EYK92PQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.